
N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
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Biological Activity
N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C26H23N3O3 |
Molecular Weight | 425.5 g/mol |
CAS Number | 1005303-12-7 |
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
- Receptor Interaction : It interacts with various receptors, including those involved in pain modulation and inflammation.
- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, it was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects at certain concentrations.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted by researchers at Trakya University evaluated the anticancer effects of the compound on HT29 and DU145 cell lines. The MTT assay revealed that at concentrations of 10 µM and above, there was a significant reduction in cell viability compared to controls. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by excessive inflammation .
Research Findings Summary
The biological activity of this compound has been supported by various studies:
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxicity in HT29 and DU145 cells |
Anti-inflammatory Effects | Reduced cytokine levels in macrophage cultures |
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits notable antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with microbial cell membranes and inhibit essential cellular processes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for similar compounds show promising results:
Compound | MIC (μmol/mL) | MBC (μmol/mL) |
---|---|---|
N-benzyl derivative | 5.0 - 15.0 | 10.0 - 20.0 |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The compound has been studied for its potential antitumor effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms.
Case Study: Antitumor Evaluation
A study evaluated the cytotoxicity of the compound against different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 12.5 |
MCF7 | 15.0 |
A549 | 10.0 |
These results indicate that the compound can effectively inhibit tumor growth, possibly by inducing apoptosis or disrupting key cellular pathways.
Synthetic Routes
The synthesis of this compound can be achieved through various methods. One effective approach involves multi-step reactions starting from readily available precursors.
Example Synthetic Route
- Starting Material: Begin with an appropriate benzaldehyde and amine.
- Formation of Dihydropyridazine: React under acidic conditions to form the dihydropyridazine core.
- Functionalization: Introduce methoxy and methyl groups through electrophilic substitution reactions.
- Final Coupling: Utilize coupling reactions to attach the benzyl group, yielding the final product.
Properties
IUPAC Name |
N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-19-11-9-10-16-22(19)29-24(30)17-23(32-2)25(27-29)26(31)28(21-14-7-4-8-15-21)18-20-12-5-3-6-13-20/h3-17H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIFTZCMDBYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.